molecular formula C7H15ClO3 B14716851 Acetic acid;1-chloro-2,2-dimethylpropan-1-ol CAS No. 13398-07-7

Acetic acid;1-chloro-2,2-dimethylpropan-1-ol

Cat. No.: B14716851
CAS No.: 13398-07-7
M. Wt: 182.64 g/mol
InChI Key: LSWYCVITOYGHGE-UHFFFAOYSA-N
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Description

Acetic acid;1-chloro-2,2-dimethylpropan-1-ol is an organic compound with the molecular formula C6H11ClO2. This compound is characterized by the presence of both an acetic acid group and a chlorinated alcohol group. It is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;1-chloro-2,2-dimethylpropan-1-ol typically involves the chlorination of 2,2-dimethylpropan-1-ol followed by esterification with acetic acid. The reaction conditions often include the use of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;1-chloro-2,2-dimethylpropan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetic acid;1-chloro-2,2-dimethylpropan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid;1-chloro-2,2-dimethylpropan-1-ol involves its interaction with various molecular targets. The chlorinated alcohol group can participate in nucleophilic substitution reactions, while the acetic acid group can undergo esterification and other acylation reactions. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-2-methylpropane-1-ol: Similar structure but lacks the acetic acid group.

    Acetic acid;2-chloro-2-methylpropan-1-ol: Similar structure with a different substitution pattern.

    Acetic acid;1-bromo-2,2-dimethylpropan-1-ol: Similar structure with bromine instead of chlorine.

Uniqueness

Acetic acid;1-chloro-2,2-dimethylpropan-1-ol is unique due to the presence of both a chlorinated alcohol group and an acetic acid group, which allows it to participate in a wide range of chemical reactions and makes it versatile for various applications in research and industry .

Properties

CAS No.

13398-07-7

Molecular Formula

C7H15ClO3

Molecular Weight

182.64 g/mol

IUPAC Name

acetic acid;1-chloro-2,2-dimethylpropan-1-ol

InChI

InChI=1S/C5H11ClO.C2H4O2/c1-5(2,3)4(6)7;1-2(3)4/h4,7H,1-3H3;1H3,(H,3,4)

InChI Key

LSWYCVITOYGHGE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(C)(C)C(O)Cl

Origin of Product

United States

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